![molecular formula C6H4ClN3O2S2 B13110554 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a sulfonamide group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by chlorination and sulfonamide formation. The process can be summarized as follows:
Gewald Reaction: An aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Formation of Thieno[2,3-d]pyrimidine: The 2-aminothiophenes undergo cyclization to form the thieno[2,3-d]pyrimidine core.
Chlorination: The thieno[2,3-d]pyrimidine is chlorinated at the 4-position.
Sulfonamide Formation: The chlorinated compound is then reacted with a sulfonamide reagent to introduce the sulfonamide group at the 6-position
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to increase yield and reduce the number of purification steps. The use of standard laboratory equipment and readily available reagents is common to ensure the process is practical for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position .
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
- 4-Chlorothieno[3,2-d]pyrimidine
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which confer specific chemical properties and biological activities. This makes it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C6H4ClN3O2S2 |
|---|---|
Molekulargewicht |
249.7 g/mol |
IUPAC-Name |
4-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12) |
InChI-Schlüssel |
FDJISMAXRNGVKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





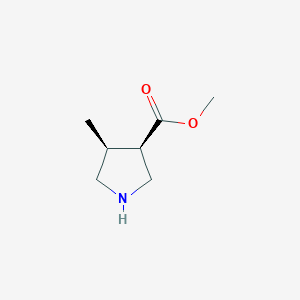
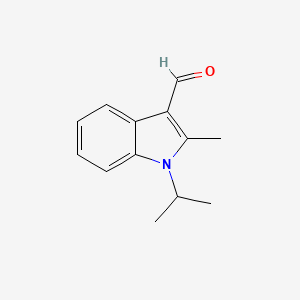



![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
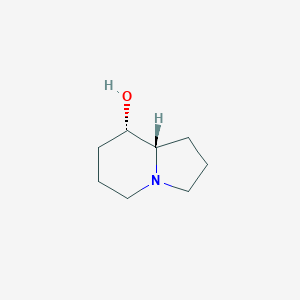
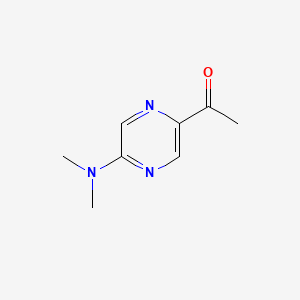
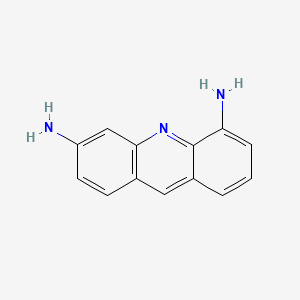
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
